

Application Notes for H4K16ac Quantification Kit (Fluorometric Assay)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The acetylation of lysine 16 on histone H4 (H4K16ac) is a key epigenetic mark predominantly associated with a euchromatic state and transcriptional activation.[1] This modification is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2][3] Dysregulation of H4K16ac levels has been implicated in various pathological conditions, including cancer and developmental disorders, making it a critical target for therapeutic intervention.[1] The H4K16ac Quantification Kit (Fluorometric) provides a rapid, sensitive, and high-throughput method for the specific measurement of global H4K16ac levels in histone extracts from a variety of sample types.

Principle of the Assay

This fluorometric assay is based on an ELISA-like format. Histone proteins are extracted from experimental samples and bound to the wells of a microplate. An antibody specific to the acetylated H4K16 mark is then used to recognize and bind to its target. Subsequently, a detection antibody conjugated to a fluorophore is added, and the fluorescence is measured. The intensity of the fluorescence is directly proportional to the amount of H4K16ac in the sample.[1] A standard curve is generated using a provided acetylated H4K16 standard to allow for accurate quantification.



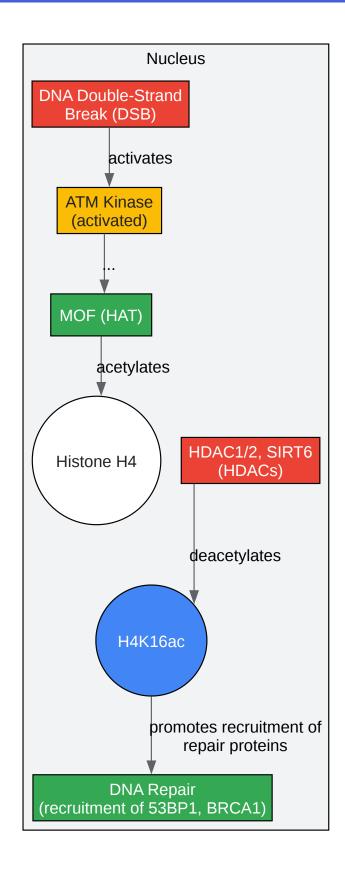
Applications

- Drug Discovery: Screen for and characterize the efficacy of HAT and HDAC inhibitors. A successful HDAC inhibitor would be expected to increase global H4K16ac levels.
- Cancer Research: Investigate the epigenetic landscape of cancer cells and tissues, as hypoacetylation of H4K16 is a common feature in some human tumors.[1]
- DNA Damage and Repair Studies: Assess the role of H4K16ac in the DNA damage response (DDR), as this mark is crucial for the recruitment of repair proteins.[2]
- Gene Expression Analysis: Correlate global H4K16ac levels with transcriptional activity under various experimental conditions.

Signaling Pathway: H4K16ac in the DNA Damage Response

The acetylation of H4K16 plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs). The histone acetyltransferase MOF (males absent on the first) is a key enzyme that specifically acetylates H4K16.[2] Following DNA damage, ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates numerous downstream targets to initiate the DNA damage response. H4K16ac, maintained by MOF, is critical for the recruitment of downstream repair factors such as 53BP1 and BRCA1 to the sites of damage, thereby facilitating DNA repair.[2] Conversely, HDACs like SIRT6, HDAC1, and HDAC2 can remove this acetyl mark, leading to chromatin compaction, which is thought to favor the Non-Homologous End Joining (NHEJ) repair pathway.





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H4K16ac in the DNA Damage Response Pathway.



Experimental Protocols Histone Extraction

This protocol provides a method for the extraction of total histones from cultured mammalian cells or tissue.

- Cell Collection: For adherent cells, trypsinize and collect cells into a conical tube. For suspension cells, collect directly. Centrifuge at 1000 rpm for 5 minutes and discard the supernatant.
- Lysis: Resuspend the cell pellet in 3 volumes of extraction buffer (0.5N HCl + 10% glycerol) and incubate on ice for 30 minutes.
- Centrifugation: Centrifuge at 12,000 rpm for 5 minutes at 4°C. Transfer the supernatant (which contains the histones) to a new tube.
- Precipitation: Add 8 volumes of acetone and incubate at -20°C overnight.
- Pelleting: Centrifuge at 12,000 rpm for 5 minutes and air-dry the pellet.
- Resuspension: Dissolve the histone pellet in distilled water (e.g., 30-50 μL per 10⁷ cells).
- Quantification: Quantify the protein concentration using a suitable method (e.g., Bradford or BCA assay). Aliquot and store at -80°C.

H4K16ac Fluorometric Assay Protocol

This protocol is based on the EpiQuik™ Global Acetyl Histone H4-K16 Quantification Kit (Fluorometric).[2]

Materials Required but not Supplied:

- · Orbital shaker
- · Pipettes and pipette tips
- Fluorescence microplate reader



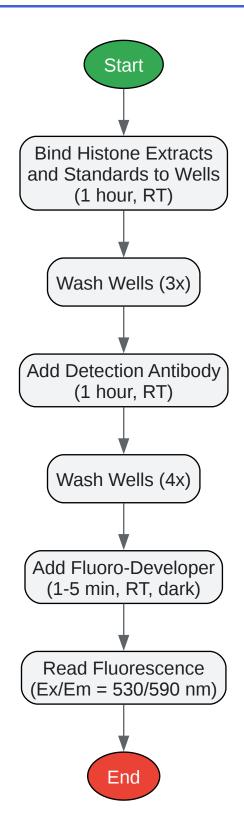




- · Distilled water
- Histone extracts

Assay Workflow Diagram:





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Fluorometric H4K16ac Quantification Assay Workflow.

Step-by-Step Procedure:



- Reagent Preparation: Prepare all buffers and reagents as per the kit manual. Dilute the 10X
 Wash Buffer to 1X with distilled water.
- Standard Curve Preparation: Dilute the Standard Control with Antibody Buffer to concentrations ranging from 1 to 100 ng/μl (e.g., 1.5, 3, 6, 12, 25, 50, and 100 ng/μl).
- Histone Binding: Add 50 μl of Antibody Buffer to each well. For sample wells, add 50-200 ng
 of your histone extract. For standard wells, add 1 μl of each diluted Standard Control. For the
 blank well, add only Antibody Buffer. Cover the plate and incubate at room temperature for 1
 hour on an orbital shaker.
- Washing: Wash each well three times with 150 μl of 1X Wash Buffer.
- Detection Antibody Incubation: Add 50 μl of diluted Detection Antibody to each well. Cover and incubate at room temperature for 1 hour.
- Final Washes: Wash each well four times with 150 μl of 1X Wash Buffer.
- Fluorescence Development: Prepare the fluoro-development solution as per the kit instructions. Add 50 μl of this solution to each well and incubate at room temperature for 1-5 minutes, protected from light.
- Measurement: Read the fluorescence on a microplate reader at an excitation of ~530 nm and an emission of ~590 nm.

Data Analysis

- Blank Subtraction: Subtract the average fluorescence value of the blank wells from the values of all other wells.
- Standard Curve: Plot the blank-subtracted fluorescence values for the standards against their concentrations (ng/µl). Generate a linear regression line.
- Sample Quantification: Use the equation of the standard curve to calculate the concentration of H4K16ac in your samples.
- Percentage Calculation (Optional): To express H4K16ac as a percentage of total H4, a
 parallel assay quantifying total H4 is required.



H4K16ac (%) = (Amount of H4K16ac in sample / Amount of total H4 in sample) x 100%

Data Presentation

Example Data: Effect of HDAC Inhibitor on H4K16ac Levels

The following table presents hypothetical data from an experiment where a human cancer cell line (e.g., HeLa) was treated with a known HDAC inhibitor, Trichostatin A (TSA), for 24 hours. Histones were extracted, and H4K16ac levels were quantified using the fluorometric assay.

Treatment Group	Sample ID	Fluorescence Units (RFU)	Calculated H4K16ac (ng/ μl)	Fold Change vs. Control
Control (Vehicle)	Control 1	15,432	18.5	1.00
Control 2	16,011	19.2	1.03	
Control 3	15,876	19.0	1.02	_
TSA (1 μM)	TSA 1	45,678	54.8	2.96
TSA 2	47,023	56.4	3.05	
TSA 3	46,112	55.3	2.99	

Summary: Treatment with the HDAC inhibitor Trichostatin A resulted in an approximate 3-fold increase in global H4K16ac levels compared to the vehicle-treated control group, as expected. This demonstrates the utility of the kit in assessing the activity of epigenetic-modifying drugs.

References

- 1. epigentek.com [epigentek.com]
- 2. epigentek.com [epigentek.com]
- 3. epigentek.com [epigentek.com]







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